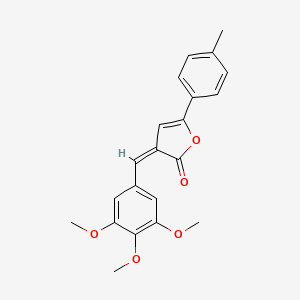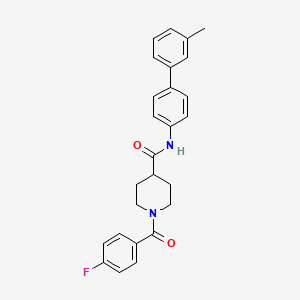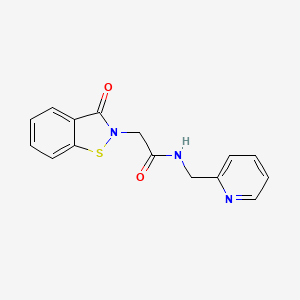![molecular formula C16H17ClO3 B5076900 1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5076900.png)
1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene is an organic compound characterized by its complex molecular structure, which includes a benzene ring substituted with a chloro group, an ethoxy group, and a phenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloro-4-hydroxybenzene with 2-(4-ethoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chloroquinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine) for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Chloroquinones and other oxidized derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Various substituted benzene derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-Chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate its interactions with biological molecules and its potential effects on biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene can be compared with other similar compounds, such as:
1-chloro-4-(4-ethoxyphenoxy)benzene: This compound lacks the ethoxy group on the phenoxyethoxy chain, resulting in different chemical properties and reactivity.
1-chloro-4-(2-phenoxyethoxy)benzene: This compound has a simpler phenoxyethoxy group without the ethoxy substitution, leading to variations in its behavior and applications.
Properties
IUPAC Name |
1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-2-18-14-7-9-16(10-8-14)20-12-11-19-15-5-3-13(17)4-6-15/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRCVIQNIPILGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5076832.png)

![3,4-DIMETHOXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5076850.png)
![N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5076865.png)

![(1-Ethylpyrazol-4-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5076881.png)

![N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide](/img/structure/B5076905.png)
![N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5076913.png)
![N-tert-butyl-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B5076921.png)

![N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5076947.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5076951.png)
![1-benzyl-5-(4-ethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5076959.png)
